molecular formula C15H22 B14300328 1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene CAS No. 122090-09-9

1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene

Cat. No.: B14300328
CAS No.: 122090-09-9
M. Wt: 202.33 g/mol
InChI Key: BBZBREYBGRYINI-HNNXBMFYSA-N
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Description

1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a methyl group and a cyclopentyl group that has three methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2CrO4, under acidic or basic conditions.

    Reduction: H2 gas with a palladium or platinum catalyst.

    Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.

Scientific Research Applications

1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simple methyl-substituted benzene.

    Cumene: Isopropylbenzene, another alkyl-substituted benzene.

    Ethylbenzene: Benzene with an ethyl group.

Uniqueness

1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene is unique due to the presence of a cyclopentyl group with three methyl substituents, which imparts distinct steric and electronic properties compared to other alkyl-substituted benzenes .

Properties

CAS No.

122090-09-9

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene

InChI

InChI=1S/C15H22/c1-12-7-5-8-13(11-12)15(4)10-6-9-14(15,2)3/h5,7-8,11H,6,9-10H2,1-4H3/t15-/m0/s1

InChI Key

BBZBREYBGRYINI-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@]2(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2(C)C)C

Origin of Product

United States

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